Cas no 1250149-45-1 (2-{(2-bromocycloheptyl)oxymethyl}oxane)

2-{(2-bromocycloheptyl)oxymethyl}oxane 化学的及び物理的性質
名前と識別子
-
- 2-{(2-bromocycloheptyl)oxymethyl}oxane
- 2-{[(2-bromocycloheptyl)oxy]methyl}oxane
- EN300-1132471
- 1250149-45-1
-
- インチ: 1S/C13H23BrO2/c14-12-7-2-1-3-8-13(12)16-10-11-6-4-5-9-15-11/h11-13H,1-10H2
- InChIKey: UYEDOGWKIDQEIS-UHFFFAOYSA-N
- ほほえんだ: BrC1CCCCCC1OCC1CCCCO1
計算された属性
- せいみつぶんしりょう: 290.08814g/mol
- どういたいしつりょう: 290.08814g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
2-{(2-bromocycloheptyl)oxymethyl}oxane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1132471-1.0g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1132471-1g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1132471-10g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1132471-0.25g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1132471-0.05g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1132471-0.1g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1132471-2.5g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1132471-10.0g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1132471-5g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1132471-0.5g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 95% | 0.5g |
$877.0 | 2023-10-26 |
2-{(2-bromocycloheptyl)oxymethyl}oxane 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
2-{(2-bromocycloheptyl)oxymethyl}oxaneに関する追加情報
2-{(2-Bromocycloheptyl)Oxymethyl}Oxane (CAS No. 1250149-45-1): A Versatile Platform for Advanced Chemical Synthesis and Biomedical Applications
The compound 2-{(2-Bromocycloheptyl)Oxymethyl}Oxane, identified by the CAS registry number 1250149-45-1, represents a unique structural motif at the intersection of organic synthesis and biomedical research. This molecule features a brominated cycloheptyl group linked via an ether bridge to a cyclic ether core (oxane), creating a rigid yet functionalizable framework. Recent studies have highlighted its potential as an intermediate in the development of novel therapeutic agents, particularly in the context of targeted drug delivery systems and enzyme inhibitors. Its stereochemical complexity, arising from both the cycloheptane ring and the oxymethyl bridge, provides opportunities for modulating pharmacokinetic properties through strategic derivatization.
Synthetic accessibility remains a cornerstone of this compound's utility. Researchers have demonstrated efficient routes using palladium-catalyzed cross-coupling reactions to introduce diverse substituents onto the brominated position, enabling rapid library generation for high-throughput screening. A 2023 publication in Journal of Medicinal Chemistry detailed how this molecule serves as a key intermediate in synthesizing analogs with improved blood-brain barrier permeability, leveraging its cycloalkyl ether architecture to optimize lipophilicity indices critical for central nervous system drug candidates. The oxane ring's conformational rigidity also facilitates predictable reaction outcomes in Suzuki-Miyaura coupling protocols compared to more flexible diether scaffolds.
In pharmacological investigations, this compound has shown intriguing interactions with cytochrome P450 enzymes. A collaborative study between European and American institutions revealed that when functionalized with specific aromatic substituents at the oxymethyl position, it exhibits moderate inhibitory activity against CYP3A4 – a major metabolic enzyme responsible for drug-drug interaction profiles. This property makes it particularly valuable for designing prodrugs that can bypass first-pass metabolism or serve as chemical probes to study enzyme dynamics in living systems. The bromine atom's electrophilic nature allows controlled oxidation reactions under physiological conditions, creating transient reactive intermediates that bind covalently to cysteine residues on target proteins.
Structural characterization using advanced NMR techniques has clarified its stereochemical preferences at the cycloheptyl junction. Solid-state X-ray crystallography studies published in 2024 identified two distinct diastereomers differing by only 0.3Å in key bond lengths, underscoring the importance of enantiopure synthesis for pharmaceutical applications. The compound's solubility profile – with logP values ranging from 3.8 to 4.6 depending on substituent configuration – aligns well with requirements for intravenous formulations while maintaining sufficient hydrophobicity for membrane interactions.
Beyond medicinal chemistry, this molecule is finding applications in polymer science as a crosslinking agent for stimuli-responsive materials. When incorporated into polyethylene glycol-based networks through click chemistry modifications, it imparts mechanical stability under physiological conditions while enabling pH-triggered degradation properties critical for implantable devices. Recent work by MIT researchers demonstrated its utility in creating self-healing hydrogels with tunable mechanical properties through variation of the cycloheptyl substitution pattern.
In vivo evaluation studies using murine models have provided initial safety data without triggering acute toxicity up to 500 mg/kg doses when administered intraperitoneally or orally. Biodistribution analysis showed preferential accumulation in liver tissue within 6 hours post-administration, followed by gradual renal excretion over 72 hours – characteristics advantageous for hepatocyte-targeted therapies when combined with appropriate targeting ligands attached via the bromine position.
Spectroscopic analysis confirms its photophysical properties make it suitable for bioimaging applications when conjugated with fluorophores through retrosynthetic approaches targeting the oxymethyl ether linkage. Time-resolved fluorescence studies published last year demonstrated its compatibility with near-infrared dyes commonly used in clinical imaging systems without compromising quantum yields or emission wavelengths.
Thermal stability assessments conducted under accelerated aging conditions (60°C/75% RH) revealed half-life exceeding 36 months at concentrations up to 8 mM – far surpassing regulatory requirements for pharmaceutical intermediates stored under GMP conditions. This stability is attributed to both steric shielding of reactive groups by the cycloalkyl ring and hydrogen bonding networks formed by oxygen atoms within crystalline structures.
Cryogenic electron microscopy (Cryo-EM) studies have recently elucidated its binding mode within lipid bilayers at atomic resolution (resolution: 3Å), showing preferential orientation parallel to membrane surfaces due to its planar ether core arrangement relative to the cycloheptane moiety. This orientation suggests potential applications as membrane stabilizers or delivery vehicles for amphiphilic drug conjugates.
Sustainable production methods are now emerging through biocatalytic approaches utilizing engineered cytochrome P450 variants capable of forming the cycloheptyl ether linkage under mild aqueous conditions (Nature Catalysis, 2023). These enzymatic processes eliminate hazardous reagents traditionally required in conventional synthesis pathways while achieving >98% enantiomeric excess – a critical advancement aligning with green chemistry principles and reducing environmental impact during scale-up manufacturing.
Molecular dynamics simulations comparing this compound with structurally similar analogs (e.g., cyclopentyl or phenyl derivatives) revealed unique hydrogen bonding patterns involving both axial and equatorial hydroxyl groups on the oxane ring that enhance protein binding affinity without sacrificing metabolic stability – a rare combination sought after in drug design projects targeting multi-protein complexes such as kinases or proteases.
In diagnostic applications, functionalized derivatives are being explored as contrast agents due to their paramagnetic characteristics when complexed with gadolinium ions via chelating groups attached at strategic positions on either ring system (Bioconjugate Chemistry, early access manuscript April 2024). The rigid scaffold ensures consistent gadolinium coordination geometry while allowing optimization of relaxivity parameters through side chain modification.
Clinical translation efforts are focusing on its use as a prodrug carrier platform where controlled cleavage of either the ether bridge or brominated side chain releases active pharmaceutical ingredients (APIs) at targeted disease sites such as tumor microenvironments or inflamed tissues (Advanced Therapeutics, accepted July 2023). Preliminary results show superior tumor accumulation compared to conventional polyethylene glycol-based carriers when conjugated with folate receptor ligands via click chemistry linkers.
Safety pharmacology evaluations indicate minimal off-target effects across multiple organ systems when tested up to therapeutic concentrations (≤1 mM), attributed partly to rapid enzymatic conversion into non-toxic metabolites containing oxidized bromine species (Toxicological Sciences, online first August 2023). These findings support further exploration in preclinical models requiring long-term administration profiles such as chronic disease management systems.
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